molecular formula C6H6O7 B052120 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate CAS No. 123334-16-7

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate

Cat. No. B052120
M. Wt: 190.11 g/mol
InChI Key: CJFTUKFVMMYYHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate involves thermal ring opening and Diels-Alder reactions. For instance, 1,2,3,6-Tetrahydrobenzocyclobutene-3,6-dione undergoes thermal ring opening at 140°C to generate highly reactive substances trapped as dimers or Diels-Alder adducts, leading to polycyclic 1,4-benzoquinones (Kanao & Oda, 1984).

Molecular Structure Analysis

Studies on cyclohexa-1,4-diene derivatives provide insights into the molecular structures relevant to 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate. For example, conformational studies have been conducted, highlighting the crystal and molecular structures of various derivatives, which can give insights into the molecular structure of the compound of interest (Bennett & Purdham, 1978).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including ketene-ketene interconversion, which involves flash vacuum thermolysis and matrix photolysis to generate specific ketenes characterized by IR spectroscopy (Koch, Blanch, & Wentrup, 2014). Additionally, its derivatives have been employed in Diels-Alder reactions, demonstrating the compound's reactivity and utility in synthesizing more complex chemical structures (OdaMasaji & KanaoYoshinori, 1981).

Physical Properties Analysis

While specific studies on the physical properties of 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate are not directly cited, the analysis of related compounds, such as crystal structure studies, provides indirect insights into its potential physical properties, including crystal packing and molecular interactions, which can influence solubility, melting points, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of the compound and its derivatives include reactions with various reagents, demonstrating its reactivity and versatility. For example, micelles catalyzed chemo- and regio-selective synthesis methods have been developed for producing derivatives, highlighting its potential in synthesizing biologically active compounds with antibacterial and antifungal properties (Tandon, Kumar, Mishra, & Shukla, 2012).

Scientific Research Applications

  • Dye and Pigment Industry

    • This compound is often used as an intermediate in the dye industry . It can be used in the synthesis of anthraquinone dyes and indigo dyes .
    • Its good light absorption properties, particularly within the visible spectrum, make it suitable for use in photosensitizers, laser dyes, and the preparation of fluorescent probes .
  • Photosensitive Materials

    • Due to its strong absorption in the visible spectrum, it can be used in the production of photosensitive materials .
  • Catalysis

    • It can be used as a catalyst .
  • Analytical Reagent

    • It can be used as an analytical reagent for the detection of certain chemical elements, metal ions, and oxidants .

properties

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFTUKFVMMYYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate

CAS RN

123334-16-7
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123334-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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